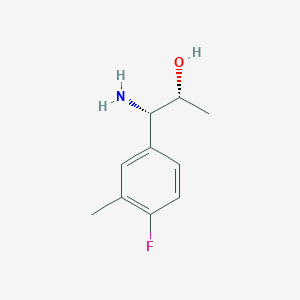
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination and chiral resolution.
Chiral Resolution: The chiral resolution can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound modulates their activity, which can influence pain signaling pathways. This modulation can result in the inhibition of pain signals, making it a potential candidate for pain management therapies .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: A similar compound with a chloro substituent instead of fluoro, which may exhibit different reactivity and biological effects.
Uniqueness
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a fluoro substituent, which can significantly influence its chemical reactivity and biological interactions. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and therapeutic applications .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
FSABZFYFIIFJAQ-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















